BenchChemオンラインストアへようこそ!

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Medicinal chemistry Structure-activity relationship Antibacterial drug discovery

This furan-substituted oxadiazole benzamide is the matched molecular pair comparator to KKL-40 (CAS 865285-47-8). Replacing the 4-fluorophenyl with a furan-2-yl ring at the oxadiazole 5-position uniquely modulates logP (~0.9–1.6 units lower), polar surface area (~81 vs. 68 Ų), and hydrogen-bonding capacity—enabling direct SAR dissection of trans-translation inhibition, MRSA potency, LL-37 synergism, and Gram-negative outer membrane penetration. Secure this compound to generate high-value differentiation data versus the well-characterized KKL-40 baseline.

Molecular Formula C14H8F3N3O3
Molecular Weight 323.231
CAS No. 887883-49-0
Cat. No. B2599194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS887883-49-0
Molecular FormulaC14H8F3N3O3
Molecular Weight323.231
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C14H8F3N3O3/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(23-13)10-5-2-6-22-10/h1-7H,(H,18,20,21)
InChIKeyRCJPKPINFAMDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 887883-49-0): Structural Identity and Procurement Baseline


N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 887883-49-0, molecular formula C₁₄H₈F₃N₃O₃, molecular weight 323.23 g/mol) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold recognized for diverse antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This compound features a characteristic 1,3,4-oxadiazole core N-linked to a 3-(trifluoromethyl)benzamide moiety and substituted at the oxadiazole 5-position with a furan-2-yl ring. Its closest well-characterized structural analog is KKL-40 (CAS 865285-47-8), which bears a 4-fluorophenyl group at the same position and has been validated as a trans-translation inhibitor with defined MIC values against S. aureus and other Gram-positive bacteria [2]. The furan-for-fluorophenyl substitution represents the sole structural point of differentiation between these two compounds, making this pair a well-defined case study for 5-position heteroaryl SAR within the oxadiazole benzamide class.

Why N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Casually Substituted by KKL-40 or Other In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle structural modifications at the oxadiazole 5-position are known to produce profound shifts in mechanism of action, antibacterial spectrum, and potency [1]. The published literature demonstrates that halogenated oxadiazole benzamides such as KKL-35 and MBX-4132 inhibit trans-translation, while HSGN-94 inhibits lipoteichoic acid biosynthesis, and yet other similarly substituted analogs (HSGN-220, -218, -144) neither inhibit trans-translation nor LTA biosynthesis but remain potent antimicrobials via multitarget mechanisms involving membrane depolarization and iron homeostasis disruption [1]. The furan-2-yl substitution present in the target compound introduces an electron-rich, hydrogen-bond-capable heterocycle in place of the electron-deficient 4-fluorophenyl ring found in KKL-40, representing a pharmacophore switch that alters both physicochemical properties (logP, polar surface area) and target engagement potential [2]. In a structurally analogous system comparing furan-containing LMM11 against fluorophenyl-containing LMM6, the furan substitution shifted antimycobacterial MIC ranges by approximately 2-fold and modified the spectrum of activity against nontuberculous mycobacteria [3]. These class-level precedents establish that generic interchange between furan- and fluorophenyl-substituted oxadiazole benzamides cannot be assumed without loss or gain of specific biological properties.

Quantitative Differentiation Evidence: N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide vs. Its Closest Structural Analogs


Structural Pharmacophore Differentiation: Furan-2-yl vs. 4-Fluorophenyl at the Oxadiazole 5-Position

The target compound differs from KKL-40 (CAS 865285-47-8) by a single atomic substitution at the oxadiazole 5-position: a furan-2-yl ring (C₄H₃O) replaces a 4-fluorophenyl ring (C₆H₄F). This substitution introduces an oxygen heteroatom capable of hydrogen-bond acceptance, increases ring electron density, and reduces the heavy atom count from 25 (KKL-40) to 24 (target). The measured logP of KKL-40 is 4.43 [1]; the target compound is predicted to exhibit a lower logP (estimated 2.8–3.5 by fragment-based calculation) due to the furan oxygen contributing additional polarity [2]. Polar surface area increases from 68.02 Ų (KKL-40) to approximately 81.25 Ų (target, computed), which may affect membrane permeability and oral bioavailability potential [2]. These physicochemical shifts place the target compound in a distinct property space relative to KKL-40 within the oxadiazole benzamide class, potentially altering its pharmacokinetic trajectory.

Medicinal chemistry Structure-activity relationship Antibacterial drug discovery

Antimycobacterial Activity Spectrum: Furan vs. Fluorophenyl Substitution in the LMM11/LMM6 Comparative Study

Although the target compound itself has not been directly profiled in published antimycobacterial assays, a closely analogous head-to-head comparison exists between LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) and LMM6 (N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide), which differ only in the oxadiazole 5-substituent (furan-2-yl vs. 4-fluorophenyl)—the same structural variable that distinguishes the target compound from KKL-40 [1]. Against M. tuberculosis H₃₇Rv, LMM6 (fluorophenyl) exhibited MIC values of 8.27–33.07 µM, while LMM11 (furan) showed MIC values of 15.58–70.30 µM, representing an approximately 2-fold right-shift in potency for the furan-substituted analog [1]. Notably, the spectrum against nontuberculous mycobacteria (NTM) shifted qualitatively: LMM6 was active against M. smegmatis mc² 155 (8.25 µM), M. szulgai (2.05 µM), and M. kansasii (66.03 µM), whereas LMM11 showed activity against M. szulgai (8.77 µM) and M. smegmatis (70.19 µM) but did not demonstrate measurable activity against M. kansasii within the tested range [1]. Both compounds demonstrated selectivity for mycobacteria over HeLa and VERO mammalian cells [1].

Antimycobacterial Tuberculosis Nontuberculous mycobacteria

Antibacterial Trans-Translation Inhibition: KKL-40 Benchmark and Implications for the Furan Analog

KKL-40, the direct 4-fluorophenyl analog of the target compound, is a validated inhibitor of bacterial trans-translation (ribosome rescue) with broad-spectrum activity against Gram-positive pathogens [1]. KKL-40 MIC values are: S. aureus Newman (MSSA) 0.7 µg/mL; S. aureus USA300 (CA-MRSA) 0.35 µg/mL; S. aureus MRSA252 (HA-MRSA) 0.7 µg/mL; E. faecalis ATCC 51299 (VRE) 1.4 µg/mL; S. pyogenes M1 5488 2.8 µg/mL; B. subtilis PY79 0.7 µg/mL [1]. Against Gram-negative species, activity was mixed: H. influenzae MIC 0.1 µg/mL; Y. pestis 2.3 µg/mL; but no MIC observed against E. coli K-12, P. aeruginosa, K. pneumoniae, or A. baumannii at concentrations up to 22 µg/mL [1]. KKL-40 demonstrated high selectivity with no cytotoxicity to HeLa cells at concentrations 100-fold above the effective MIC [1]. The target compound, bearing a furan-2-yl substitution at the same position, is structurally positioned to explore whether the trans-translation inhibitory mechanism is retained, altered, or abolished—a critical question given the documented phenomenon in this class where halogenated N-(1,3,4-oxadiazol-2-yl)benzamides with similar structures operate through entirely distinct mechanisms [2].

Antibacterial Trans-translation inhibition Gram-positive pathogens

LL-37 Synergism Potential: KKL-40 Host Defense Peptide Interaction Profile

KKL-40 exhibits a specific and selective synergistic interaction with the human cathelicidin antimicrobial peptide LL-37 against S. aureus, with a fractional inhibitory concentration (FIC) index of 0.5 (synergism defined as FIC ≤ 0.5), reducing the effective MIC of KKL-40 from 2.8 µg/mL to 0.7 µg/mL and the MIC of LL-37 from >36 µg/mL to 18 µg/mL in combination [1]. This synergy is mechanistically specific: KKL-40 did not synergize with daptomycin, kanamycin, or erythromycin (FIC indices all = 1.0, indicating additive or indifferent interactions) [1]. Additionally, KKL-40 synergized with polymyxin B against E. coli (FIC index = 0.375) only when outer membrane permeability was compromised [1]. The furan-2-yl substituted target compound is predicted to exhibit a different hydrogen-bonding surface at the oxadiazole 5-position, which could alter its interaction with the tmRNA-SmpB complex and consequently modify the LL-37 synergism profile—a testable hypothesis for host-directed antibiotic adjuvant development [2].

Host defense peptide synergy Anti-virulence Antimicrobial resistance

Furan-1,3,4-Oxadiazole Hybrids as Multi-Target Antitubercular Agents: Class-Level Potency Benchmark

A recent systematic study of furan-1,3,4-oxadiazole hybrids established class-level antitubercular potency benchmarks against M. tuberculosis H₃₇Rv using the alamar blue assay [1]. Among the synthesized series 2(a–n), the lead compound 2l exhibited MIC = 3.13 µg/mL (10.75 µM), with compounds 2k, 2m, and 2i also showing low micromolar MICs [1]. The SAR analysis demonstrated that electron-withdrawing groups and enhanced aromaticity on the aryl ring increased antitubercular potency, with meta-substituted bromophenyl derivatives being particularly active [1]. Docking studies against the InhA enzyme (PDB: 4TZK) confirmed strong binding affinities, with compound 2l showing a docking score of −8.2 kcal/mol, surpassing isoniazid (−5.2 kcal/mol) and rifampicin (−7.5 kcal/mol) [1]. In the antibacterial dimension, several compounds showed MICs as low as 5 µg/mL against S. aureus [1]. This class-level evidence contextualizes the target compound within a broader furan-oxadiazole SAR landscape, where the trifluoromethylbenzamide substituent present in the target compound is predicted to contribute electron-withdrawing character consistent with enhanced antitubercular potency.

Antitubercular Drug-resistant tuberculosis InhA inhibition

Optimal Research and Procurement Application Scenarios for N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 887883-49-0)


Oxadiazole 5-Position SAR Probe: Head-to-Head Comparator for KKL-40 in Antibacterial Mechanism-of-Action Studies

The target compound is ideally deployed as a matched molecular pair comparator to KKL-40 (CAS 865285-47-8) in experiments designed to dissect the contribution of the oxadiazole 5-substituent to antibacterial mechanism of action. KKL-40 is a validated trans-translation inhibitor with MIC values of 0.35–0.7 µg/mL against MSSA and MRSA strains and established synergism with the human cathelicidin LL-37 (FIC index = 0.5) [1]. Parallel testing of the target compound in broth microdilution assays against the same S. aureus strain panel (Newman, USA300, MRSA252) and checkerboard synergy analysis with LL-37 would directly reveal whether furan-for-fluorophenyl substitution preserves, attenuates, or abolishes trans-translation inhibition and host defense peptide synergism. This experimental design leverages the extensive KKL-40 characterization literature as a built-in baseline, maximizing the information yield per compound procured [1].

Antimycobacterial Drug Discovery: M. tuberculosis and NTM Spectrum Profiling with Furan-Containing Oxadiazole Benzamide

Based on the LMM11/LMM6 comparative antimycobacterial study, which demonstrated that furan-for-fluorophenyl substitution shifts M. tuberculosis MIC values approximately 2-fold and alters NTM spectrum coverage [2], the target compound should be prioritized for MIC determination against M. tuberculosis H₃₇Rv, drug-resistant clinical isolates, and a panel of NTM species (M. abscessus, M. avium complex, M. kansasii, M. szulgai, M. smegmatis). The trifluoromethyl substituent on the benzamide ring, absent in LMM11, is predicted to enhance potency based on the established SAR showing that electron-withdrawing groups improve antitubercular activity in furan-oxadiazole hybrids [3]. Cytotoxicity counter-screening in HeLa and VERO cells would establish the selectivity index, building on the favorable eukaryotic selectivity demonstrated by LMM11 and LMM6 [2].

Physicochemical Property-Driven Lead Optimization: Reduced Lipophilicity Phenotype Exploration

The furan-2-yl substitution in the target compound endows it with computed logP approximately 0.9–1.6 units lower than KKL-40 (logP 4.43), along with increased polar surface area (~81 vs. 68 Ų) [4] [5]. These property differences are quantitatively significant for ADME optimization. Procurement of the target compound enables experimental determination of key parameters—measured logD₇.₄, aqueous solubility, plasma protein binding (equilibrium dialysis), microsomal stability, and Caco-2 permeability—that can be directly compared against published KKL-40 data. KKL-40 activity is inhibited in 10% serum (MIC shifts from 0.7 to 11.23 µg/mL) [1]; the lower lipophilicity of the target compound may mitigate this serum shift, representing a testable hypothesis with direct translational relevance for developing oxadiazole benzamides with improved in vivo efficacy.

Gram-Negative Penetration Probe: Exploiting Furan Polarity for Outer Membrane Permeabilization Studies

KKL-40 shows no activity against wild-type E. coli, P. aeruginosa, K. pneumoniae, or A. baumannii (MIC > 22 µg/mL), but is active against E. coli efflux (ΔtolC) and permeability (lptD4213) mutants (MIC 0.3 µg/mL), demonstrating that the trans-translation target is present but inaccessible due to poor outer membrane penetration [1]. The target compound's increased polarity (lower logP, higher tPSA) may enhance porin-mediated uptake across the Gram-negative outer membrane. Testing this compound against the same wild-type and mutant E. coli panels, and extending to P. aeruginosa PA14 with and without efflux pump knockouts, would directly test whether furan polarity engineering can expand the Gram-negative spectrum of the oxadiazole benzamide class—a high-value differentiation axis given the critical need for new Gram-negative antibacterial chemotypes [1].

Quote Request

Request a Quote for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.